molecular formula C5H11ClFN B1272350 4-Fluoropiperidine hydrochloride CAS No. 57395-89-8

4-Fluoropiperidine hydrochloride

Cat. No. B1272350
CAS RN: 57395-89-8
M. Wt: 139.6 g/mol
InChI Key: IXENWFQXVCOHAZ-UHFFFAOYSA-N
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Description

4-Fluoropiperidine hydrochloride is a chemical compound of interest in the field of medicinal chemistry due to its potential use as a building block for pharmaceutical compounds. The presence of the fluorine atom in the piperidine ring can significantly alter the biological activity of the compounds in which it is incorporated, making it a valuable moiety for drug development .

Synthesis Analysis

The synthesis of 4-fluoropiperidine derivatives has been explored through various methods. One approach involves the aza-Prins cyclization, where aldehydes react with N-tosyl homoallylamine in the presence of tetrafluoroboric acid-diethyl ether complex to yield 4-fluoropiperidines with high cis-selectivity . Another method described the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which is a key step in the synthesis of 4-aminomethyl-4-fluoropiperidines . These methods highlight the versatility and efficiency of synthesizing fluorinated piperidine derivatives for further medicinal chemistry applications.

Molecular Structure Analysis

The molecular structure of 4-fluoropiperidine hydrochloride is characterized by the presence of a fluorine atom on the piperidine ring. This fluorine substitution can influence the conformational dynamics of the molecule, potentially affecting its interaction with biological targets. The precise molecular structure and stereochemistry are crucial for the compound's biological activity and are often confirmed through techniques such as NMR and MS spectrum .

Chemical Reactions Analysis

4-Fluoropiperidine derivatives can undergo various chemical reactions to form different functionalized compounds. For instance, 4-fluoropyrrolidine derivatives, which are structurally related to 4-fluoropiperidines, can be converted into intermediates like carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles . These transformations demonstrate the reactivity of fluorinated piperidine derivatives and their utility as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoropiperidine hydrochloride are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can affect the acidity, basicity, and lipophilicity of the molecule. These properties are important for the compound's solubility, stability, and overall reactivity, which are critical factors in drug design and synthesis. The stability of related fluorinated compounds, such as 4-fluoropyridine, has been studied, showing that they can be stable under certain conditions, which is promising for the stability of 4-fluoropiperidine hydrochloride as well .

Scientific Research Applications

Study: Understanding the Conformational Behavior of Fluorinated Piperidines

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : This study aimed to understand the conformational behavior of fluorinated compounds, including 4-Fluoropiperidine, to expand the current molecular design toolbox .
  • Methods of Application : A systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives was carried out using NMR spectroscopy . Computational investigations were also conducted .
  • Results : The study found that in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role . This work codifies a new design principle for conformationally rigid molecular scaffolds .

Safety And Hazards

4-Fluoropiperidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENWFQXVCOHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374661
Record name 4-Fluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropiperidine hydrochloride

CAS RN

57395-89-8
Record name 4-Fluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Kollonitsch, S Marburg, L Perkins - The Journal of Organic …, 1975 - ACS Publications
At-78 and atmospheric pressure sulfur tetra-fluoride in liquid hydrogen fluoride selectively replaces alcoholic hydroxyl groups in hydroxy amines and hydroxy amino acids by fluorine. Sir…
Number of citations: 44 pubs.acs.org
A Thurkauf, BR De Costa… - Journal of Labelled …, 1989 - Wiley Online Library
… The pH of a solution of 4-fluoropiperidine hydrochloride (0.95 g, 9.22 mmole) in 3 mL of water was adjusted to 3.5 using 1.0 N HC1 solution. 1,4-Cyclohexanedione monoethylene ketal (…
J Kollonitsch, S Marburg… - The Journal of Organic …, 1979 - ACS Publications
… The ninhydrin positive eluate was concentrated to 1.8 g (64%) of 4-fluoropiperidine hydrochloride. An analytical sample was prepared with 90% recovery by recrystallization from …
Number of citations: 108 pubs.acs.org
C Gege, M Albers, O Kinzel, G Kleymann… - Bioorganic & Medicinal …, 2020 - Elsevier
The nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt) is a transcription factor that drives Th17 cell differentiation and IL-17 production in both innate and …
Number of citations: 13 www.sciencedirect.com
X Deng, JT Liang, J Liu, H McAllister… - … Process Research & …, 2007 - ACS Publications
… The discovery conditions (Scheme 1) provided the desired compound 1 in only 35% yield even with 4 equiv of expensive 4-fluoropiperidine hydrochloride. Whereas the mesylation of …
Number of citations: 29 pubs.acs.org
CM Woodley, PSM Amado… - Medicinal Research …, 2021 - Wiley Online Library
… The acetyl protecting group was removed by treatment with LiOH to afford the free phenol 108 which was subsequently coupled with 1-(2-chloroethyl)-4-fluoropiperidine hydrochloride …
Number of citations: 23 onlinelibrary.wiley.com
B Wenzel, J Liu, S Dukic-Stefanovic… - Bioorganic …, 2019 - Elsevier
With the aim to develop a specific radioligand for imaging the cyclic nucleotide phosphodiesterase 5 (PDE5) in brain by positron emission tomography (PET), seven new fluorinated …
Number of citations: 15 www.sciencedirect.com
Y Kawamoto, R Seo, N Murai, H Hiyama… - Bioorganic & Medicinal …, 2018 - Elsevier
… Compound 4e was prepared from compound 3a with 4-fluoropiperidine hydrochloride in 79% yield as a colorless solid using a similar approach to that described for 1. H NMR (DMSO‑…
Number of citations: 16 www.sciencedirect.com
E Gabellieri, F Capotosti, J Molette… - European journal of …, 2020 - Elsevier
The compound screening was initiated with a direct staining assay to identify compounds binding to Tau aggregates and not Abeta plaques using human brain sections derived from …
Number of citations: 5 www.sciencedirect.com
AD Kerekes, SJ Esposite, RJ Doll… - Journal of medicinal …, 2011 - ACS Publications
… Following the general procedure, only substituting 5 with 4-fluoropiperidine hydrochloride, gave 1.41 g (51%, two-step yield) of the title compound (10) as a tan solid. H NMR (400 MHz, …
Number of citations: 77 pubs.acs.org

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